Benzoic acid, 2-[bis[4-(dimethylamino)phenyl]methyl]-
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Overview
Description
Benzoic acid, 2-[bis[4-(dimethylamino)phenyl]methyl]- is an organic compound that belongs to the class of aminobenzoic acids. This compound is characterized by the presence of two dimethylamino groups attached to a benzene ring, which is further connected to a benzoic acid moiety. It is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[bis[4-(dimethylamino)phenyl]methyl]- typically involves the Friedel-Crafts acylation of dimethylaniline using phosgene or equivalent reagents such as triphosgene . The reaction proceeds as follows:
COCl2+2C6H5NMe2→(Me2NC6H4)2CO+2HCl
Industrial Production Methods
Industrial production methods for this compound are similar to the synthetic routes mentioned above. The use of phosgene or triphosgene in the presence of dimethylaniline is a common approach. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-[bis[4-(dimethylamino)phenyl]methyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
Benzoic acid, 2-[bis[4-(dimethylamino)phenyl]methyl]- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, 2-[bis[4-(dimethylamino)phenyl]methyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound’s dimethylamino groups play a crucial role in its binding affinity and specificity. The pathways involved include inhibition of enzyme activity and modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Methyl red: An azo dye consisting of benzoic acid substituted at position 2 by a 4-[(dimethylamino)phenyl]diazenyl group.
Michler’s ketone: An organic compound with the formula [(CH3)2NC6H4]2CO, used as an intermediate in dye synthesis.
4-(Dimethylamino)benzoic acid: A related compound with similar structural features.
Uniqueness
Benzoic acid, 2-[bis[4-(dimethylamino)phenyl]methyl]- is unique due to its specific substitution pattern and the presence of two dimethylamino groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
Properties
CAS No. |
62632-80-8 |
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Molecular Formula |
C24H26N2O2 |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
2-[bis[4-(dimethylamino)phenyl]methyl]benzoic acid |
InChI |
InChI=1S/C24H26N2O2/c1-25(2)19-13-9-17(10-14-19)23(18-11-15-20(16-12-18)26(3)4)21-7-5-6-8-22(21)24(27)28/h5-16,23H,1-4H3,(H,27,28) |
InChI Key |
ACQOEZAKAIDUJI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(C2=CC=C(C=C2)N(C)C)C3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
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